molecular formula C12H15ClN2O2 B5059462 N-butyl-N'-(3-chlorophenyl)ethanediamide

N-butyl-N'-(3-chlorophenyl)ethanediamide

Cat. No.: B5059462
M. Wt: 254.71 g/mol
InChI Key: FPMNHRPFWJGNIN-UHFFFAOYSA-N
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Description

N-butyl-N'-(3-chlorophenyl)ethanediamide is a substituted ethanediamide derivative characterized by a butyl group attached to one nitrogen and a 3-chlorophenyl group attached to the other nitrogen of the ethanediamide (oxamide) backbone. The 3-chlorophenyl moiety is a recurring pharmacophore in bioactive compounds, influencing electronic properties and binding affinity .

Properties

IUPAC Name

N-butyl-N'-(3-chlorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-2-3-7-14-11(16)12(17)15-10-6-4-5-9(13)8-10/h4-6,8H,2-3,7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMNHRPFWJGNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-N'-(3-chlorophenyl)ethanediamide

Molecular Formula : C₁₅H₁₃ClN₂O₂
Molecular Weight : 288.73
Key Features :

  • Substitutes the butyl group with a benzyl ring, increasing aromaticity.
  • XLogP3 : 2.9, indicating moderate lipophilicity.
  • Hydrogen bonding capacity (H-bond donor/acceptor count = 2/2) and topological polar surface area (58.2 Ų) suggest moderate solubility .

N-(4-Chloro-3-fluorophenyl)-N'-(pentamethylpiperidinyl)ethanediamide (0LM)

Molecular Formula : C₁₄H₁₆ClFN₂O₂
Key Features :

  • Incorporates a 4-chloro-3-fluorophenyl group and a bulky pentamethylpiperidinyl substituent.
  • Demonstrated high binding affinity to gp120, a glycoprotein critical in HIV entry .
    Applications : Antiviral research, particularly in HIV inhibition via gp120 interaction.

Thieno-Pyrazol Derivatives

Example: N-butyl-N'-[2-(3-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]ethanediamide Molecular Formula: C₁₈H₂₁ClN₄O₃S Molecular Weight: 408.90 Key Features:

  • Contains a sulfone-functionalized thieno-pyrazol ring, enhancing electronic delocalization.
  • The sulfone group increases polarity and thermal stability compared to simpler ethanediamides .
    Applications : Investigated for specialized materials science applications due to its complex heterocyclic structure.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
N-butyl-N'-(3-chlorophenyl)ethanediamide C₁₂H₁₆ClN₂O₂* ~270.7 (calc.) Butyl, 3-chlorophenyl Hypothesized antiviral activity
N-benzyl-N'-(3-chlorophenyl)ethanediamide C₁₅H₁₃ClN₂O₂ 288.73 Benzyl, 3-chlorophenyl Moderate lipophilicity (XLogP3: 2.9)
0LM (gp120 ligand) C₁₄H₁₆ClFN₂O₂ ~326.8 (calc.) 4-chloro-3-fluorophenyl, pentamethylpiperidinyl gp120 binding (PDB: 4DKO)
Thieno-pyrazol derivative C₁₈H₂₁ClN₄O₃S 408.90 Thieno-pyrazol sulfone, 3-chlorophenyl Materials science applications

*Estimated based on structural similarity.

Structural and Functional Insights

  • Electronic Effects : The 3-chlorophenyl group provides electron-withdrawing effects, stabilizing charge-transfer interactions in protein binding (e.g., gp120) .
  • Thermal Stability: Compounds with sulfone groups (e.g., thieno-pyrazol derivatives) exhibit higher thermal stability, whereas simpler ethanediamides may decompose at lower temperatures .

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